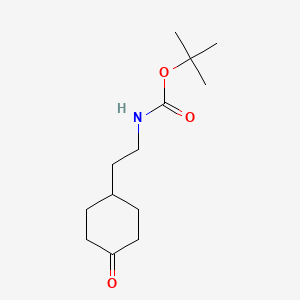

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate

CAS No.: 1158753-30-0

Cat. No.: VC4828288

Molecular Formula: C13H23NO3

Molecular Weight: 241.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158753-30-0 |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.331 |

| IUPAC Name | tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate |

| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16) |

| Standard InChI Key | LVQLTRWFIXPZEU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCC1CCC(=O)CC1 |

Introduction

Structural and Physicochemical Properties

The molecular formula of tert-butyl 2-(4-oxocycloclohexyl)ethylcarbamate is C₁₃H₂₃NO₃, with a molar mass of 241.33 g/mol . Key structural components include:

-

A cyclohexanone ring (4-oxocyclohexyl), providing a reactive ketone group for further functionalization.

-

An ethylcarbamate chain linked to the cyclohexanone, offering stability and solubility in organic solvents.

-

A tert-butyl group protecting the carbamate nitrogen, preventing unwanted nucleophilic attacks during synthetic steps.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Weight | 241.33 g/mol |

| Boiling Point | Not reported (decomposes upon heating) |

| Solubility | Soluble in DCM, THF, ethyl acetate |

| Stability | Stable under inert conditions; hydrolyzes under acidic/basic conditions |

The ketone group at the 4-position of the cyclohexane ring enables reactions such as reductions, nucleophilic additions, and condensations, while the Boc group ensures compatibility with multi-step syntheses .

Synthesis Routes

Primary Synthetic Strategy

The compound is typically synthesized via carbamate formation between 2-(4-oxocyclohexyl)ethylamine and di-tert-butyl dicarbonate (Boc anhydride) . A representative procedure involves:

-

Amino Protection: Reacting 2-(4-oxocyclohexyl)ethylamine with Boc anhydride in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base like triethylamine.

-

Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in moderate to high purity .

Reaction Scheme:

Alternative Approaches

-

Oxidation of Alcohol Precursors: Starting from tert-butyl 2-(4-hydroxycyclohexyl)ethylcarbamate, oxidation with MnO₂ or Dess-Martin periodinane in dichloromethane converts the alcohol to a ketone .

-

Reductive Amination: Cyclohexanone derivatives may undergo reductive amination with Boc-protected amines, though this route is less common .

Yield Optimization:

-

Use of anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions.

-

Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance Boc protection efficiency .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s ketone group serves as a handle for C–C bond formation, enabling its use in synthesizing bioactive molecules. Examples include:

-

Anticancer Agents: Cyclohexanone derivatives are precursors for kinase inhibitors .

-

Neuroactive Compounds: Functionalization at the ketone position yields ligands for neurotransmitter receptors .

Peptide Chemistry

The Boc group is widely used in solid-phase peptide synthesis (SPPS). tert-Butyl 2-(4-oxocyclohexyl)ethylcarbamate can introduce ketone-containing side chains into peptides for bioconjugation or structural studies .

Materials Science

The cyclohexanone moiety facilitates polymerization reactions, contributing to thermosetting resins and epoxy coatings with enhanced thermal stability.

Spectroscopic Characterization

-

NMR:

Challenges and Future Directions

-

Selective Functionalization: Competing reactivity of the ketone and carbamate groups necessitates careful reaction design.

-

Scalability: Industrial-scale synthesis requires optimization of purification steps (e.g., crystallization vs. chromatography).

Recent advances in flow chemistry and enzyme-mediated protection/deprotection may address these challenges, enabling broader application in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume